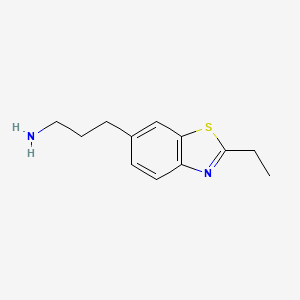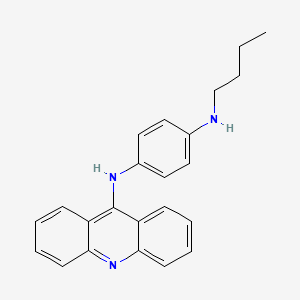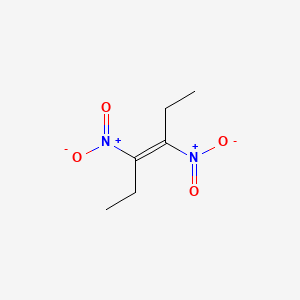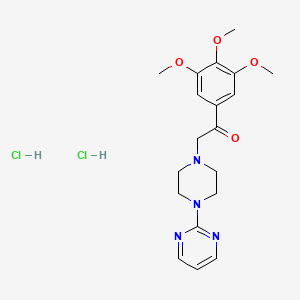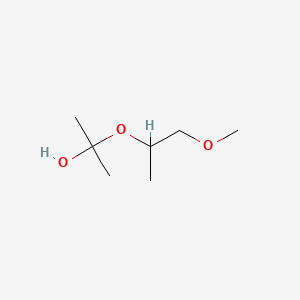
2-(1-Methoxypropan-2-yloxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methoxypropan-2-yloxy)propan-2-ol is an organic compound with the molecular formula C7H16O3 and a molecular weight of 148.2 g/mol . It is also known by other names such as 2-(2-Methoxy-1-methylethoxy)-1-propanol . This compound is characterized by its ether and alcohol functional groups, making it a versatile chemical in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxypropan-2-yloxy)propan-2-ol typically involves the reaction of propylene oxide with methanol in the presence of a catalyst . The reaction conditions often include moderate temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as acidic or basic catalysts can enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Methoxypropan-2-yloxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The ether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Simpler alcohols.
Substitution: Ether derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
2-(1-Methoxypropan-2-yloxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug formulations and delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(1-Methoxypropan-2-yloxy)propan-2-ol involves its interaction with various molecular targets. The compound can act as a solvent, facilitating the dissolution and interaction of other molecules. In biological systems, it may interact with enzymes and proteins, affecting their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propylene glycol methyl ether: Similar in structure but lacks the additional ether group.
Ethylene glycol methyl ether: Contains an ethylene glycol backbone instead of propylene.
Diethylene glycol methyl ether: Has two ethylene glycol units linked by an ether bond.
Uniqueness
2-(1-Methoxypropan-2-yloxy)propan-2-ol is unique due to its specific combination of ether and alcohol functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring both solvent and reactive functionalities .
Eigenschaften
CAS-Nummer |
55956-22-4 |
|---|---|
Molekularformel |
C7H16O3 |
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
2-(1-methoxypropan-2-yloxy)propan-2-ol |
InChI |
InChI=1S/C7H16O3/c1-6(5-9-4)10-7(2,3)8/h6,8H,5H2,1-4H3 |
InChI-Schlüssel |
RMZLXIGUZXIJNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC)OC(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B13765280.png)
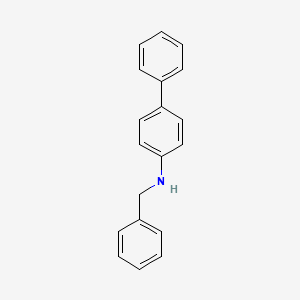
![[6-Methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13765290.png)
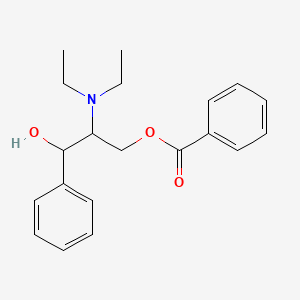
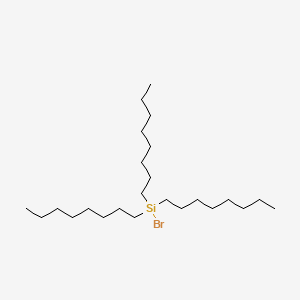
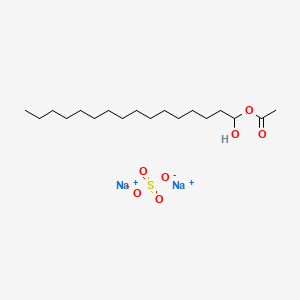
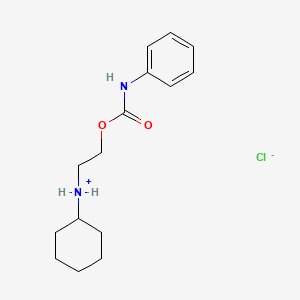
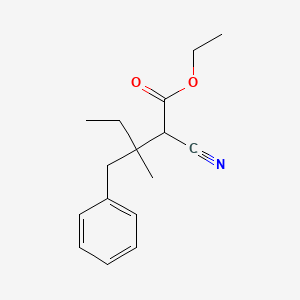
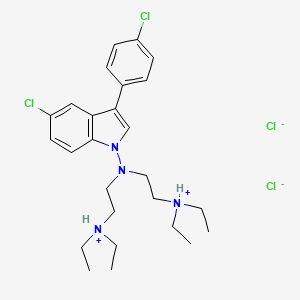
![Acetamide,2-[(aminoiminomethyl)methylamino]-](/img/structure/B13765313.png)
